Cap-dependent endonuclease-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

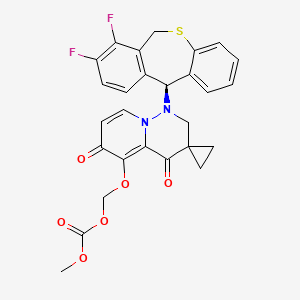

Cap-dependent endonuclease-IN-1 is a potent, orally active inhibitor of cap-dependent endonucleases (CENs), primarily studied for its antiviral activity against influenza viruses . Its molecular formula is C₂₇H₂₂F₂N₂O₆S, with a molecular weight of 540.54 g/mol and a CAS number of 2365473-17-0 . The compound exhibits high solubility in DMSO (50 mg/mL, 92.5 mM) and is stable under standard storage conditions (-20°C for long-term storage) . Mechanistically, it targets the cap-snatching process of influenza viruses, which is critical for viral mRNA synthesis and replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of a thick-walled pressure bottle, where the compound and a corresponding 7-membered heterocyclic compound are added, followed by the addition of T 3 P ethyl acetate solution and HND-580 .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Cap-dependent endonuclease-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity. These derivatives are often tested for their efficacy in inhibiting cap-dependent endonucleases and their potential as antiviral agents .

Scientific Research Applications

Cap-dependent endonuclease-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new synthetic methods for similar compounds. In biology, it is employed to investigate the role of cap-dependent endonucleases in viral replication and transcription. In medicine, this compound is being explored as a potential antiviral agent for treating influenza and other viral infections. Additionally, it has industrial applications in the development of antiviral drugs and therapeutic agents .

Mechanism of Action

Cap-dependent endonuclease-IN-1 exerts its effects by inhibiting the cap-dependent endonuclease activity of the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition prevents the virus from “cap-snatching,” a process essential for viral mRNA synthesis. By blocking this process, this compound effectively reduces viral replication and transcription, thereby limiting the spread of the virus .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key similarities and differences between Cap-dependent endonuclease-IN-1 and other CEN inhibitors or related antiviral agents.

Table 1: Comparative Properties of Cap-dependent Endonuclease Inhibitors

Mechanism of Action

- This compound : Inhibits the cap-snatching activity of influenza viral endonucleases, blocking the hijacking of host mRNA caps for viral RNA synthesis .

- IN-26 and IN-22/IN-12 : Share the same CEN-targeting mechanism but differ in structural optimization for enhanced potency against specific influenza strains (e.g., IN-26 for A/B types, IN-22/IN-12 for H1N1) .

- eIF4E-IN-5/6 : Target the eukaryotic initiation factor 4E (eIF4E), disrupting cap-dependent translation in host cells, which indirectly affects viral replication .

Pharmacokinetic and Pharmacodynamic Profiles

- Oral Activity : Both IN-1 and IN-26 are orally bioavailable, making them suitable for preclinical and clinical development . In contrast, eIF4E inhibitors (eIF4E-IN-5/6) lack oral activity, limiting their therapeutic utility .

- Solubility and Stability : IN-1’s high DMSO solubility (50 mg/mL) facilitates in vitro assays, whereas solubility data for other CEN inhibitors remain unreported .

Structural and Functional Advantages

- IN-1 vs. IN-26 : While both target influenza CEN, IN-1’s fluorinated aromatic system may enhance metabolic stability and membrane permeability compared to IN-26’s uncharacterized structure .

- IN-1 vs. eIF4E Inhibitors : IN-1 directly targets viral machinery, reducing off-target effects on host cap-dependent translation, which is a limitation of eIF4E inhibitors .

Limitations and Challenges

Biological Activity

Cap-dependent endonucleases (CENs) are crucial enzymes for the replication of various viruses, particularly influenza viruses. This article delves into the biological activity of Cap-dependent endonuclease-IN-1, a significant inhibitor of CENs, highlighting its mechanisms, efficacy, and potential applications in antiviral therapies.

Overview of Cap-Dependent Endonucleases

CENs facilitate the initiation of viral mRNA synthesis by cleaving capped RNA primers from host pre-mRNAs. In influenza viruses, this process is essential for synthesizing viral mRNA and ultimately for viral replication. The influenza virus polymerase complex contains two critical subunits: PB1, which houses the endonuclease activity, and PB2, which binds to the cap structure of host mRNAs .

This compound functions by inhibiting the endonucleolytic cleavage activity of the influenza polymerase. The enzyme's active site is located in the PB1 subunit and is characterized by several essential acidic amino acids that are critical for catalysis . The inhibition mechanism involves binding to the active site, preventing substrate access and subsequent RNA cleavage.

Key Features:

- Active Site Composition : The active site includes specific amino acids that are conserved across various CENs, contributing to their catalytic function.

- Binding Dynamics : The binding of viral RNA sequences to the polymerase activates its endonuclease function, a process that can be disrupted by inhibitors like this compound .

Research Findings

Recent studies have evaluated the efficacy of this compound against influenza viruses. Below is a summary of key findings:

Case Study 1: Efficacy Against H1N1

In a controlled study involving macaques infected with the Dk/HE29-22 strain of H1N1, treatment with this compound resulted in significant clinical improvement, reduced pneumonia severity, and lower viral loads in lung tissues compared to untreated controls .

Case Study 2: Resistance Development

A study on the development of resistance highlighted that prolonged exposure to CEN inhibitors led to mutations in the PA subunit of the influenza polymerase. Specifically, an E18G mutation was identified as a contributor to reduced susceptibility to Cap-dependent endonuclease inhibitors . This finding underscores the need for continuous monitoring and potential combination therapies to mitigate resistance.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the chemical structure of Cap-dependent endonuclease inhibitors can enhance their potency. For instance, compounds with dibenzothiepin rings and specific electron-withdrawing groups exhibited improved binding affinity and inhibitory activity against CENs .

Q & A

Basic Research Questions

Q. What experimental models are recommended for evaluating the antiviral efficacy of Cap-dependent endonuclease-IN-1 against influenza viruses?

- Methodological Answer : Use in vitro assays with MDCK or A549 cells infected with influenza A (e.g., H1N1) or B strains. Measure viral replication via plaque reduction assays or RT-qPCR for viral RNA quantification. Include oseltamivir as a positive control and DMSO as a vehicle control. For in vivo studies, employ ferret or mouse models with intranasal viral challenge, monitoring viral titers in lung homogenates .

Q. How can researchers validate the specificity of this compound for cap-dependent endonuclease (CEN) inhibition?

- Methodological Answer : Perform competitive binding assays using fluorescent cap analogs (e.g., m7GpppNpG) to assess displacement by the inhibitor. Combine with enzymatic activity assays using purified influenza polymerase complex (PA, PB1, PB2 subunits) to confirm selective inhibition of cap-snatching activity. Cross-test against unrelated viral targets (e.g., HIV-1 protease) to rule off-target effects .

Q. What are the critical parameters for ensuring reproducibility in dose-response studies of this compound?

- Methodological Answer : Standardize cell viability assays (e.g., MTT or ATP-based luminescence) alongside viral inhibition assays. Use a minimum of three biological replicates and a concentration range spanning 0.1–50 µM. Account for batch-to-batch variability in compound solubility (DMSO stock stability at −80°C) and confirm purity via HPLC .

Advanced Research Questions

Q. How can structural modifications of this compound improve its potency against drug-resistant influenza strains?

- Methodological Answer : Conduct SAR studies by synthesizing derivatives with modifications to the pyridone core or fluorine substituents (C27H22F2N2O6S backbone). Test against polymerase mutants (e.g., PA I38T or PB2 E361K) using reverse genetics. Analyze binding affinity via surface plasmon resonance (SPR) or cryo-EM of inhibitor-polymerase complexes .

Q. What strategies resolve discrepancies in reported EC50 values for this compound across studies?

- Methodological Answer : Variability may arise from differences in viral strains (e.g., H3N2 vs. H1N1), cell lines (MDCK vs. human primary bronchial cells), or assay endpoints (plaque count vs. RNA load). Perform meta-analysis with standardized normalization to internal controls (e.g., ribavirin) and report 95% confidence intervals .

Q. How does this compound synergize with host-directed antivirals (e.g., mTOR inhibitors) to enhance antiviral effects?

- Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method. Pre-treat cells with mTOR inhibitors (e.g., rapamycin) to suppress cap-dependent translation, then add this compound. Measure synergistic reduction in viral titers and host protein synthesis (e.g., puromycin incorporation assay) .

Q. What mechanisms underlie the low cytotoxicity of this compound in mammalian cells?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify pathways unaffected by the inhibitor. Validate using mitochondrial stress tests (Seahorse XF Analyzer) and apoptosis assays (Annexin V/PI staining). Compare with cytotoxic CEN inhibitors (e.g., IN-22) to pinpoint selectivity determinants .

Q. Data Analysis & Interpretation

Q. How to differentiate between direct CEN inhibition and indirect antiviral effects in this compound studies?

- Methodological Answer : Employ in vitro reconstituted polymerase assays with purified proteins and capped RNA substrates. Quantify endonuclease activity via cleavage product detection (gel electrophoresis or fluorescence). Correlate with antiviral activity in infected cells to confirm mechanism .

Q. What statistical approaches are optimal for analyzing time-dependent antiviral activity of this compound?

- Methodological Answer : Use mixed-effects models to account for longitudinal data (e.g., viral load over 72 hours). Apply Kaplan-Meier analysis for survival studies in animal models. Report p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. Ethical & Translational Considerations

Q. How to address potential resistance development against this compound in preclinical studies?

- Methodological Answer : Serial passage influenza virus under suboptimal inhibitor concentrations. Sequence viral genomes (Illumina NovaSeq) to identify resistance mutations (e.g., PA subunit changes). Test cross-resistance with other CEN inhibitors (e.g., IN-26) .

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound to advance to clinical trials?

Properties

CAS No. |

2365473-17-0 |

|---|---|

Molecular Formula |

C27H22F2N2O6S |

Molecular Weight |

540.5 g/mol |

IUPAC Name |

[1-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-4,6-dioxospiro[2H-pyrido[1,2-b]pyridazine-3,1'-cyclopropane]-5-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C27H22F2N2O6S/c1-35-26(34)37-14-36-24-19(32)8-11-30-23(24)25(33)27(9-10-27)13-31(30)22-15-6-7-18(28)21(29)17(15)12-38-20-5-3-2-4-16(20)22/h2-8,11,22H,9-10,12-14H2,1H3/t22-/m0/s1 |

InChI Key |

XNCHLCOISMLPJG-QFIPXVFZSA-N |

Isomeric SMILES |

COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |

Canonical SMILES |

COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.